molecular formula C14H9ClF2N4 B5789183 2-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)tetrazole

2-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)tetrazole

Cat. No.: B5789183
M. Wt: 306.70 g/mol
InChI Key: FOTCQQFVTVHJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)tetrazole typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-fluorophenylhydrazine to form an intermediate, which is then cyclized to produce the tetrazole ring. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as sodium azide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)tetrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)tetrazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl chloride
  • 4-fluorophenylhydrazine
  • 2-chloro-6-fluorophenyl methyl ether

Uniqueness

2-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)tetrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-5-(4-fluorophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2N4/c15-12-2-1-3-13(17)11(12)8-21-19-14(18-20-21)9-4-6-10(16)7-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTCQQFVTVHJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2N=C(N=N2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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